molecular formula C12H20N2O2S B10859497 Spirobarbital CAS No. 72035-36-0

Spirobarbital

Cat. No.: B10859497
CAS No.: 72035-36-0
M. Wt: 256.37 g/mol
InChI Key: MBSDENFZBBIVCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Spirobarbital can be synthesized through a multi-step process involving the reaction of barbituric acid with a spirocyclic ketone. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Spirobarbital undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Spirobarbital has several scientific research applications, including:

Mechanism of Action

Spirobarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. The compound binds to the GABA receptor complex, modulating chloride ion channels and increasing the duration of channel opening .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Spirobarbital is unique due to its spirocyclic structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structure allows for different binding affinities and metabolic pathways compared to other barbiturates .

Properties

72035-36-0

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

4-ethyl-1,3-dimethyl-8-sulfanyl-7,9-diazaspiro[4.5]decane-6,10-dione

InChI

InChI=1S/C12H20N2O2S/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

MBSDENFZBBIVCM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CC(C12C(=O)NC(NC2=O)S)C)C

Origin of Product

United States

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